

# Application Note: Comprehensive Characterization & Analytical Profiling of 3-Amino-N-ethyl-2-methylbenzamide

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## Compound of Interest

Compound Name:	3-amino-N-ethyl-2-methylbenzamide
CAS No.:	926198-75-6
Cat. No.:	B1284581

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## Introduction & Scope

**3-amino-N-ethyl-2-methylbenzamide** (CAS: Analogous to 805286-62-0 derivatives) is a critical pharmacophore often serving as a synthetic intermediate in the production of muscarinic receptor antagonists (e.g., Telenzepine analogs) and other GPCR-targeting therapeutics.

Its characterization presents specific analytical challenges:

- **Regioisomerism:** Distinguishing the 2-methyl isomer from 4-methyl or 6-methyl analogs generated during non-selective amidation or nitration/reduction sequences.
- **Genotoxicity Potential:** As an aniline derivative, it falls under ICH M7 guidelines as a potential mutagenic impurity (PGI), requiring trace-level quantification if found in final drug substances.

- Rotamerism: The steric bulk of the ortho-methyl group restricts rotation around the amide bond, potentially complicating NMR interpretation at room temperature.

This guide provides a validated analytical framework for the definitive identification and quantification of this compound.

## Structural Confirmation (Qualitative)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Definitive structural assignment requires distinguishing the substitution pattern on the benzene ring. The ortho-methyl group (position 2) is the diagnostic key.

Protocol:

- Solvent: DMSO-

(Preferred over CDCl<sub>3</sub>

to sharpen exchangeable amide/amine protons).

- Concentration: 10 mg/mL.<sup>[1]</sup>
- Temperature: 298 K (Note: If broad peaks are observed due to rotamers, elevate to 320 K).<sup>[1]</sup>

Expected Chemical Shifts (

, ppm):

Moiety	Type	Shift ( )	Multiplicity	Diagnostic Logic
Amide NH	Exchangeable	8.0 - 8.3	Broad Triplet	Couples to N-ethyl .
Ar-H (C4)	Aromatic	6.8 - 7.0	Doublet	Ortho coupling to C5-H.
Ar-H (C5)	Aromatic	6.5 - 6.7	Triplet (dd)	Meta to amide, Ortho to amine.
Ar-H (C6)	Aromatic	6.4 - 6.6	Doublet	Shielded by amine (ortho).
Ar-NH	Exchangeable	4.8 - 5.2	Broad Singlet	Disappears with D O shake.
N-Ethyl CH	Aliphatic	3.2 - 3.4	Multiplet	Quintet-like if NH coupling is strong.
Ar-CH (C2)	Aliphatic	2.0 - 2.2	Singlet	Critical: NOE correlation to N-ethyl.
N-Ethyl CH	Aliphatic	1.0 - 1.2	Triplet	Standard ethyl terminus.

Critical Validation Experiment (NOESY/ROESY): To confirm the 2-methyl position (vs. 6-methyl), perform a 1D-NOE experiment irradiating the methyl singlet (~2.1 ppm).

- Positive Result: Enhancement of the N-ethyl signals (spatial proximity) and the C6 aromatic proton.

- Negative Result: If the methyl is at C4 or C5, no enhancement of the amide side-chain will occur.

## Infrared Spectroscopy (FT-IR)

- Primary Amine ( ): Doublet at 3350–3450 cm (asymmetric/symmetric stretch).
- Secondary Amide ( ): Strong band at 1640–1660 cm (Amide I, C=O stretch) and 1540 cm (Amide II, N-H bend).

## Chromatographic Purity (Quantitative)

### HPLC-UV Method

This method is designed to separate the target analyte from potential synthetic precursors (e.g., 3-nitro-N-ethyl-2-methylbenzamide) and regioisomers.

Method Parameters:

- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),  
,  
.
- Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (buffer essential for amine peak shape).  
[\[1\]](#)
- Mobile Phase B: Acetonitrile (ACN).[\[1\]](#)
- Flow Rate: 1.0 mL/min.

- Detection: UV @ 240 nm (max) and 210 nm (impurities).
- Column Temp: 30°C.

Gradient Program:

Time (min)	% A	% B	Event
0.0	95	5	Equilibration
2.0	95	5	Injection
15.0	40	60	Ramp
18.0	5	95	Wash

| 20.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria:

- Tailing Factor (

):

(Amine tailing is common; ensure pH < pKa of aniline ~4.6).[1]

- Resolution (

):

between main peak and nearest isomer.

## Trace Analysis (Genotoxic Impurity Context)

As an aniline derivative, this compound may be considered a PGI if it is an impurity in a different drug substance. Conversely, if it is the API, its own precursors (nitro-compounds) are the PGIs.

## LC-MS/MS Protocol (Trace Quantification)

Objective: Quantify at ppm levels (Limit of Quantitation

relative to drug substance).

MS Source Settings (ESI Positive):

- Capillary Voltage: 3.5 kV
- Gas Temp: 350°C
- Nebulizer: 45 psi<sup>[1]</sup>

MRM Transitions (Multiple Reaction Monitoring):

- Precursor Ion:
- Quantifier Ion:

(Loss of ethylamine,

). Characteristic of N-substituted benzamides.

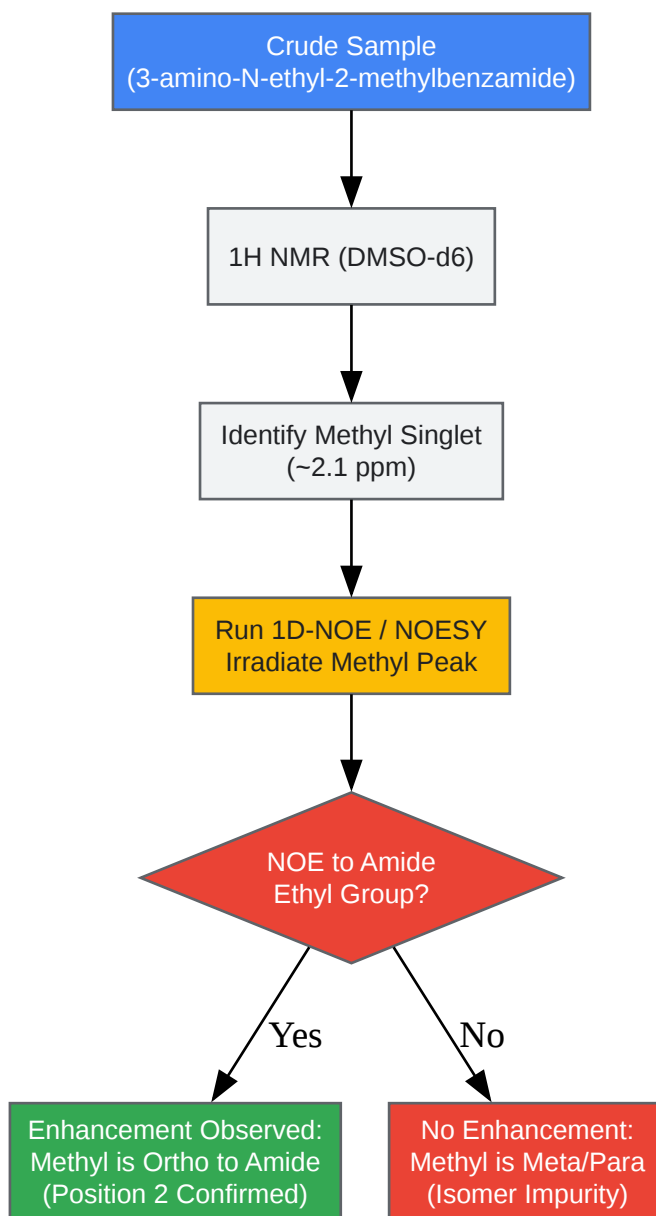
- Qualifier Ion:

(Further loss of CO, formation of aminotolyl cation).

## Analytical Decision Workflows

### Structural Elucidation Logic

This diagram illustrates the decision process for confirming the specific isomer structure using NMR.

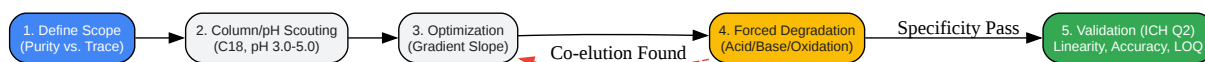


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Caption: Logic flow for confirming the "2-methyl" regioisomer using Nuclear Overhauser Effect (NOE) NMR spectroscopy.

## Method Development & Validation Cycle

The following workflow details the lifecycle of the HPLC method development, ensuring compliance with ICH Q2(R1).



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Caption: Step-by-step HPLC method development cycle emphasizing stress testing for specificity.

## References

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- European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. [4][5] (2006).

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